t-Boc-aminooxy-PEG3-Propargyl

Catalog No.
S544658
CAS No.
1951439-46-5
M.F
C14H25NO6
M. Wt
303.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Boc-aminooxy-PEG3-Propargyl

CAS Number

1951439-46-5

Product Name

t-Boc-aminooxy-PEG3-Propargyl

IUPAC Name

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate

Molecular Formula

C14H25NO6

Molecular Weight

303.36

InChI

InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)

InChI Key

VMOMFXUHEJCHQS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCC#C

Solubility

Soluble in DMSO

Synonyms

t-Boc-aminooxy-PEG3-propargyl

Description

The exact mass of the compound t-Boc-aminooxy-PEG3-Propargyl is 303.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • t-Boc protecting group: This bulky group (tert-Butyloxycarbonyl) safeguards the aminooxy functionality (NH2-O-). Under mild acidic conditions, the t-Boc group can be selectively removed to reveal a free aminooxy group for further conjugation [].
  • Polyethylene glycol (PEG) spacer: The PEG chain (PEG3) acts as a hydrophilic spacer arm, enhancing the water solubility of the entire molecule and reducing aggregation of conjugated biomolecules [].
  • Propargyl group: The terminal propargyl moiety (C≡CH) facilitates conjugation with azide-containing molecules or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction [].

Bioconjugation Agent

t-Boc-aminooxy-PEG3-Propargyl serves as a versatile bioconjugation tool for attaching various biomolecules, including:

  • Antibodies: The propargyl group can be conjugated to an azide-functionalized antibody, while the free aminooxy group (after deprotection) can be used to attach payloads like drugs, fluorophores, or imaging agents [].
  • Peptides: Similar to antibodies, peptides containing azide groups can be conjugated to the propargyl moiety of t-Boc-aminooxy-PEG3-Propargyl. The deprotected aminooxy group can then be used for further bioconjugation steps.
  • Carbohydrates: Azide-modified carbohydrates can be readily conjugated to the propargyl group, allowing for the creation of carbohydrate-based probes or drug conjugates [].

These bioconjugates find applications in various research areas, including targeted drug delivery, bioimaging, and the development of diagnostic tools.

Advantages of Using t-Boc-aminooxy-PEG3-Propargyl

  • Orthogonality: The selective removal of the t-Boc group under mild acidic conditions allows for orthogonal conjugation, meaning other functional groups on the biomolecule remain unaffected [, ].
  • Click Chemistry: The CuAAC reaction between the propargyl and azide groups is a powerful click chemistry reaction known for its high yield, specificity, and biocompatibility [].
  • Water Solubility: The presence of the PEG spacer enhances the water solubility of the bioconjugate, making it suitable for biological applications [].

t-Boc-aminooxy-PEG3-Propargyl is a functionalized polyethylene glycol compound characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a propargyl moiety. This compound is particularly valuable in bioconjugation and click chemistry applications due to its unique structural features. The t-Boc group serves to protect the amino group, allowing for selective deprotection and further chemical modifications. The aminooxy group facilitates bioconjugation reactions, while the propargyl group enables efficient click chemistry reactions, making this compound an essential tool in pharmaceutical research and development .

The chemical reactivity of t-Boc-aminooxy-PEG3-Propargyl can be summarized as follows:

  • Deprotection Reaction: The t-Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
  • Bioconjugation: The aminooxy group can react with carbonyl compounds to form stable oxime bonds, enabling site-specific conjugation of biomolecules .
  • Click Chemistry: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known click reaction that allows for the efficient synthesis of complex molecules with high specificity and yield.

t-Boc-aminooxy-PEG3-Propargyl exhibits significant potential in biological applications due to its ability to facilitate targeted drug delivery and bioconjugation. The aminooxy functionality allows for conjugation with various biomolecules, including peptides and proteins, which can enhance the pharmacological properties of drugs. Additionally, the compound's PEGylation improves solubility and reduces immunogenicity, making it suitable for therapeutic applications .

The synthesis of t-Boc-aminooxy-PEG3-Propargyl typically involves several key steps:

  • Preparation of PEG Backbone: The polyethylene glycol backbone is synthesized through standard polymerization techniques.
  • Introduction of Aminooxy Group: The aminooxy functionality is introduced via a nucleophilic substitution reaction with an appropriate precursor.
  • Protection with t-Boc Group: The amino group is protected using t-Boc anhydride under basic conditions to yield the final product.
  • Incorporation of Propargyl Moiety: The propargyl group is added through a coupling reaction, often involving a terminal alkyne derivative .

t-Boc-aminooxy-PEG3-Propargyl has diverse applications in:

  • Drug Development: It is used for site-specific drug conjugation, enhancing therapeutic efficacy.
  • Bioconjugation Technologies: The compound facilitates the attachment of biomolecules for diagnostic and therapeutic purposes.
  • Targeted Delivery Systems: Its unique functional groups allow for the design of targeted delivery vehicles that improve drug bioavailability .

Interaction studies involving t-Boc-aminooxy-PEG3-Propargyl focus on its ability to form stable conjugates with various biomolecules. These studies assess the kinetics and thermodynamics of bioconjugation reactions, often using techniques such as surface plasmon resonance or fluorescence spectroscopy to monitor binding interactions. Additionally, studies may explore its compatibility with different biological environments to evaluate its potential in therapeutic applications .

Several compounds share structural similarities with t-Boc-aminooxy-PEG3-Propargyl. These include:

Compound NameKey FeaturesUnique Aspects
Aminooxy-PEG3Lacks protective t-Boc group; directly reactiveMore reactive but less stable
t-Boc-Aminooxy-PEG2Shorter PEG chain; similar bioconjugation capabilityLess hydrophilic than PEG3
t-Boc-Aminooxy-PEG4Longer PEG chain; enhanced solubilityPotentially better drug delivery
t-Boc-Aminooxy-PEG3-bromideContains bromide leaving group; useful for substitutionsDifferent reactivity profile

t-Boc-aminooxy-PEG3-Propargyl stands out due to its balanced combination of stability from the t-Boc protection and versatility from both the aminooxy and propargyl groups, making it particularly effective in targeted applications within pharmaceutical research .

Molecular Architecture: PEG Spacer, t-Boc Protection, and Propargyl Functionality

t-Boc-aminooxy-PEG3-Propargyl represents a sophisticated multifunctional crosslinking molecule with the molecular formula C14H25NO6 and a molecular weight of 303.35 grams per mole [1] [2]. The compound features three distinct structural domains that work synergistically to provide unique bioconjugation capabilities.

The polyethylene glycol spacer unit consists of three ethylene glycol repeating units, designated as PEG3, which forms the central hydrophilic backbone of the molecule [1]. The PEG3 spacer provides enhanced aqueous solubility and biocompatibility, making the compound particularly suitable for biological applications [8] [29]. The hydrophilic nature of the polyethylene glycol segment significantly improves solubility in aqueous media while reducing potential immunogenicity compared to hydrophobic linkers [29] [32].

The tert-butoxycarbonyl protecting group serves as a temporary masking functionality for the aminooxy group [1] [5]. This protective strategy allows for selective chemical transformations while maintaining the integrity of the reactive aminooxy functionality [9] [19]. The t-Boc group demonstrates exceptional stability under basic conditions and to many nucleophilic reagents, making it the most common amine protecting group in non-peptide chemistry [9] [28].

The propargyl functionality provides a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry [1] [5]. This terminal alkyne group serves as a reactive handle for bioconjugation with azide-bearing compounds or biomolecules through copper-catalyzed click chemistry to yield stable triazole linkages [1] [22].

Structural ComponentMolecular FunctionChemical Properties
PEG3 SpacerHydrophilic linkerIncreases aqueous solubility [1]
t-Boc ProtectionAminooxy maskingAcid-labile protection [9]
Propargyl GroupClick chemistry handleTerminal alkyne reactivity [1]

Spectroscopic Characterization Techniques (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of t-Boc-aminooxy-PEG3-Propargyl through characteristic chemical shift patterns [14] [15]. The PEG backbone exhibits characteristic resonances with the repeating ethylene glycol units appearing as multiplets around 3.6 parts per million in proton nuclear magnetic resonance spectroscopy [14] [33]. The terminal methyl groups of the polyethylene glycol chain typically resonate at approximately 3.37 parts per million as singlets [14].

The tert-butoxycarbonyl protecting group displays a distinctive singlet at approximately 1.45 parts per million corresponding to the nine equivalent methyl protons of the tert-butyl group [28] [35]. The carbamate carbonyl carbon appears around 155 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million [35].

The propargyl functionality exhibits characteristic alkyne resonances with the terminal alkyne proton appearing as a triplet around 2.5 parts per million in proton nuclear magnetic resonance spectroscopy [10] [25]. The alkyne carbon atoms typically resonate at approximately 80 and 75 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [25].

Fourier transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups [16] [35] [38]. The tert-butoxycarbonyl group exhibits a strong carbonyl stretch at approximately 1700 wavenumbers [35] [38]. The carbamate nitrogen-hydrogen stretch appears as a medium intensity band around 3300-3400 wavenumbers [35] [38].

The propargyl alkyne functionality displays characteristic infrared absorption patterns with the carbon-carbon triple bond stretch appearing at 2100-2260 wavenumbers [36] [38]. Terminal alkynes show the strongest absorption in this region due to bond asymmetry [36] [39]. The alkyne carbon-hydrogen stretch occurs at 3200-3300 wavenumbers for terminal alkynes [36] [38].

The polyethylene glycol segments exhibit characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumbers region [38]. The methylene groups of the PEG backbone show carbon-hydrogen stretching absorptions between 2800-3000 wavenumbers [38].

Spectroscopic TechniqueKey Absorption/Chemical ShiftAssignment
1H NMR3.6 ppmPEG backbone protons [14]
1H NMR1.45 ppmt-Boc methyl groups [28]
1H NMR2.5 ppmTerminal alkyne proton [10]
FT-IR1700 cm-1Carbamate carbonyl [35]
FT-IR2100-2260 cm-1Alkyne triple bond [36]
FT-IR3300-3400 cm-1Carbamate N-H stretch [35]

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [40] [42]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 304, corresponding to the molecular weight plus one hydrogen [42] [45]. The tert-butoxycarbonyl group exhibits characteristic fragmentation patterns with loss of the tert-butyl cation yielding fragment ions at mass-to-charge ratio 247 [40] [44].

The polyethylene glycol segments show characteristic fragmentation patterns with loss of ethylene glycol units generating fragments separated by 44 mass units [20]. Common polyethylene glycol fragment ions include masses at 45, 89, 133, and 177 corresponding to (C2H4O)xH+ species [20].

Physicochemical Properties: Solubility, Stability, and Reactivity

t-Boc-aminooxy-PEG3-Propargyl demonstrates exceptional solubility characteristics in both aqueous and organic solvent systems [1] [23]. The compound exhibits high solubility in water due to the hydrophilic polyethylene glycol spacer, with solubility exceeding 100 milligrams per milliliter in aqueous media [23] [26]. The polyethylene glycol backbone also confers solubility in polar organic solvents including dimethyl sulfoxide, dichloromethane, and dimethylformamide [1] [23].

The density of the compound is reported as 1.078 ± 0.06 grams per cubic centimeter at standard conditions [5]. The refractive index has been determined as 1.460, indicating moderate optical density [2]. These physical properties reflect the combined contributions of the polyethylene glycol backbone and the organic functional groups.

Physical PropertyValueReference
Molecular Weight303.35 g/mol [1] [2]
Density1.078 ± 0.06 g/cm³ [5]
Refractive Index1.460 [2]
Water Solubility>100 mg/mL [23]

The tert-butoxycarbonyl protecting group provides excellent stability under basic conditions and neutral pH environments [9] [28]. Deprotection occurs readily under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane, which promotes protonation of the carbamate oxygen followed by loss of the tert-butyl cation [9] [19]. The deprotection reaction proceeds through formation of carbamic acid, which spontaneously decarboxylates to yield the free aminooxy group [19] [28].

The aminooxy functionality exhibits high reactivity toward carbonyl compounds, forming stable oxime linkages with aldehydes and ketones [27] [30]. Aldoximes and ketoximes formed through these reactions demonstrate superior hydrolytic stability compared to analogous hydrazones, with resistance to hydrolysis being 102 to 103-fold greater in aqueous solution [27]. The oxime formation reaction proceeds efficiently under mildly acidic conditions with elimination of water [30].

The propargyl alkyne group participates readily in copper-catalyzed azide-alkyne cycloaddition reactions [1] [22]. These click chemistry reactions proceed with high efficiency and regioselectivity to form 1,2,3-triazole products [22] [25]. The reaction typically requires copper sulfate pentahydrate with sodium ascorbate as reducing agent, or alternative copper catalysts such as copper bromide with triphenylphosphine [22].

The compound demonstrates good storage stability when maintained at minus twenty degrees Celsius under inert atmosphere conditions [1]. The aminooxy functionality is inherently sensitive and reactive, requiring careful handling and storage to prevent degradation [3]. Long-term storage stability is optimal when the compound is kept in sealed containers under anhydrous conditions to prevent hydrolysis or oxidation reactions.

Functional GroupStability ConditionsReactivity Profile
t-Boc ProtectionStable under basic/neutral pH [9]Acid-labile deprotection [19]
Aminooxy GroupSensitive to moisture [3]Reactive toward carbonyls [27]
Propargyl AlkyneStable under ambient conditions [1]Click chemistry substrate [22]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Exact Mass

303.1682

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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